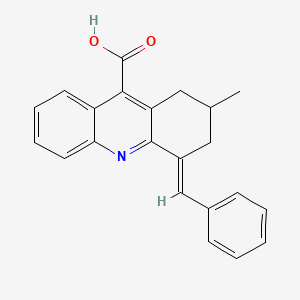
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid is an organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzylidene group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 9-position of the acridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid typically involves the condensation of 2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group at the 4-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of acridine-9,10-dione derivatives.
Reduction: Formation of 4-benzyl-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid.
Substitution: Various substituted acridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid is used as a precursor for the synthesis of more complex acridine derivatives. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its acridine core, which is known for its biological activity. Acridine derivatives have been studied for their anticancer, antibacterial, and antiviral properties. This compound could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments. Acridine-based dyes are known for their vibrant colors and stability, making them suitable for various applications.
Mecanismo De Acción
The mechanism of action of (4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid is not well-documented. based on the known activities of acridine derivatives, it is likely to interact with DNA and enzymes involved in cellular processes. Acridines are known to intercalate into DNA, disrupting replication and transcription, which can lead to cell death. This property makes them potential candidates for anticancer drugs.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of the acridine family, known for its wide range of biological activities.
9-aminoacridine: A derivative used as an antiseptic and in the treatment of protozoal infections.
Acriflavine: An acridine derivative used as an antiseptic and in the treatment of bacterial infections.
Uniqueness
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylidene group at the 4-position and the carboxylic acid group at the 9-position allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Propiedades
Fórmula molecular |
C22H19NO2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C22H19NO2/c1-14-11-16(13-15-7-3-2-4-8-15)21-18(12-14)20(22(24)25)17-9-5-6-10-19(17)23-21/h2-10,13-14H,11-12H2,1H3,(H,24,25)/b16-13+ |
Clave InChI |
ATJAFMBXOWIHEQ-DTQAZKPQSA-N |
SMILES isomérico |
CC1C/C(=C\C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
SMILES canónico |
CC1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




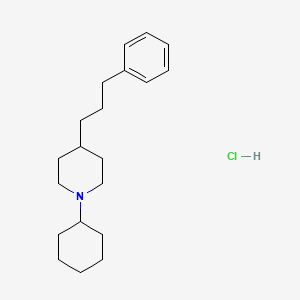

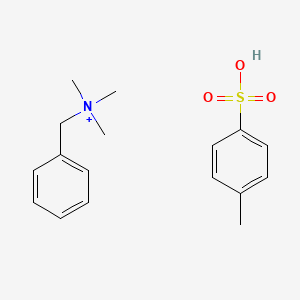
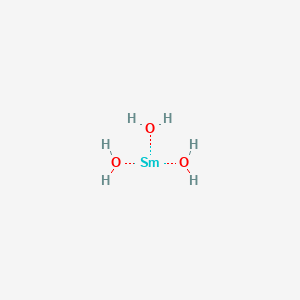
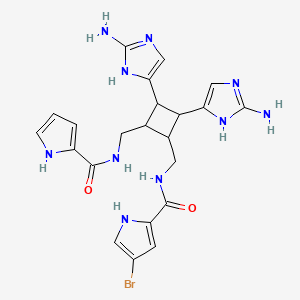
![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)

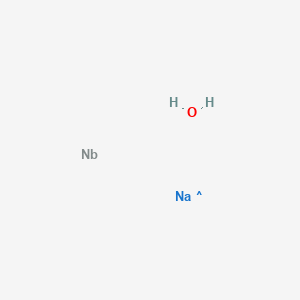

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)

